3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H8ClN3O. It is a pyrazine derivative that features an amino group, a chlorophenoxy group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile typically involves the reaction of 3-amino-6-chloromethylpyrazine-2-carbonitrile with 4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorophenoxy group can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic substitution: Substituted pyrazine derivatives.
Oxidation: Nitro-pyrazine derivatives.
Reduction: Amino-pyrazine derivatives.
Scientific Research Applications
3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile: Similar structure but with a bromomethyl group instead of a chlorophenoxy group.
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide: Contains an additional oxide group.
Uniqueness
3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65659-51-0 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
3-amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H9ClN4O/c13-8-1-3-10(4-2-8)18-7-9-6-16-12(15)11(5-14)17-9/h1-4,6H,7H2,(H2,15,16) |
InChI Key |
RKIBLRZDOYZFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CN=C(C(=N2)C#N)N)Cl |
Origin of Product |
United States |
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